molecular formula C9H6BrF B13720793 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene

1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene

Cat. No.: B13720793
M. Wt: 213.05 g/mol
InChI Key: NCQDIDAGKNNKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene is an aromatic compound with a benzene ring substituted with bromine, ethynyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired substituents. For example, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.

    Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl, and reduction to remove or modify existing substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while hydrogenation of the ethynyl group can produce alkenes or alkanes.

Scientific Research Applications

1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with reagents and catalysts. For example, in electrophilic aromatic substitution, the electron-withdrawing effects of the fluoro and ethynyl groups influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-2-methylbenzene
  • 1-Bromo-2-ethynylbenzene
  • 4-Ethynyl-1-fluoro-2-methylbenzene

Comparison: 1-Bromo-2-ethynyl-4-fluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both ethynyl and fluoro groups provides distinct electronic properties, making it more reactive in certain types of chemical reactions compared to similar compounds. Additionally, the methyl group can influence the compound’s steric and electronic environment, further differentiating it from other benzene derivatives .

Properties

Molecular Formula

C9H6BrF

Molecular Weight

213.05 g/mol

IUPAC Name

1-bromo-2-ethynyl-4-fluoro-5-methylbenzene

InChI

InChI=1S/C9H6BrF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3

InChI Key

NCQDIDAGKNNKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C#C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.